molecular formula C18H20O6 B8058338 Methy tetra-Hydro Phthalic Anhydride (MTHPA)

Methy tetra-Hydro Phthalic Anhydride (MTHPA)

Cat. No.: B8058338
M. Wt: 332.3 g/mol
InChI Key: KMWYVIIDMHHXQP-UHFFFAOYSA-N
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Description

Introduction to Methyltetrahydrophthalic Anhydride (MTHPA)

Chemical Identity and Structural Characteristics

Methyltetrahydrophthalic anhydride (MTHPA) is a cyclic anhydride with the molecular formula $$ \text{C}9\text{H}{10}\text{O}_3 $$ and a molecular weight of 166.17 g/mol. Its IUPAC name, 3a-methyl-5,6-dihydro-4H-2-benzofuran-1,3-dione , reflects its bicyclic structure comprising a fused benzene ring and a tetrahydrofuran moiety substituted with a methyl group. The compound exists as a mixture of isomers, including cis and trans configurations, which influence its reactivity and physical properties. Key identifiers include:

Property Value Source
CAS Numbers 19438-64-3, 11070-44-3, etc.
Boiling Point 308.9 ± 41.0 °C
Density 1.20–1.22 g/cm³
Viscosity (25°C) 40–120 mPa·s

The anhydride functional group ($$ \text{-O-(C=O)-O-} $$) enables MTHPA to react with epoxy resins, forming cross-linked networks through esterification. This reactivity is central to its role as a curing agent.

Historical Development in Anhydride-Based Curing Agents

The use of anhydrides as epoxy curing agents dates to the mid-20th century, with early studies highlighting their advantages over amine-based systems, such as reduced exothermic reactions and longer pot lives. MTHPA emerged in the 1970s as a solution to the limitations of phthalic anhydride, offering improved stability and lower volatility. Industrial adoption accelerated in the 1980s with advancements in composite manufacturing, particularly for electrical insulation and aerospace components.

A pivotal development was the introduction of pre-accelerated MTHPA grades (e.g., MTHPA 700 PL/N), which reduced curing times and enhanced compatibility with diverse epoxy resins. These innovations positioned MTHPA as a preferred choice for high-performance applications.

Role in Modern Polymer Science and Industrial Applications

MTHPA’s unique properties have cemented its status in polymer science:

Curing Mechanism and Performance

MTHPA reacts with epoxy groups via a two-step process:

  • Ring-Opening Reaction : The anhydride reacts with a hydroxyl group (often from a tertiary amine accelerator) to form a carboxylate intermediate.
  • Cross-Linking : The intermediate reacts with epoxy monomers, creating a three-dimensional network.

This mechanism ensures controlled curing kinetics, minimizing residual stress and maximizing mechanical integrity.

Industrial Applications
  • Electrical Insulation : MTHPA-cured epoxies exhibit dielectric strengths exceeding 30 kV/mm, making them ideal for transformers, capacitors, and LED encapsulants.
  • Composite Materials : Used in filament-wound pipes and carbon fiber-reinforced polymers (CFRPs), MTHPA enhances tensile strength (up to 80 MPa) and impact resistance.
  • Adhesives and Coatings : Low viscosity (40–120 mPa·s) enables uniform dispersion in matrices, critical for aerospace adhesives and marine coatings.

Properties

IUPAC Name

4-methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione;4-methyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H10O3/c2*1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5H,2-4H2,1H3;4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWYVIIDMHHXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1C(=O)OC2=O.CC1CCCC2=C1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Maleic anhydride reacts with trans-1,3-pentadiene or isoprene at temperatures between 40°C and 65°C under atmospheric or slightly elevated pressures (up to 1.5 kg/cm²). The reaction typically completes within 10 minutes to 10 hours, achieving near-quantitative yields when conducted in the presence of radical polymerization inhibitors (e.g., hydroquinone) and oxygen. These additives suppress gel-like polymer formation, a common side reaction that reduces product purity.

Industrial Adaptations

Crude C₅ fractions—containing 10–80% trans-1,3-pentadiene alongside impurities like cis-1,3-pentadiene and pentanes—are often used to reduce costs. Despite impurities, the selectivity of the Diels-Alder reaction ensures minimal interference, as trans-1,3-pentadiene reacts preferentially. Post-reaction purification involves distillation or crystallization to isolate faintly colored or colorless MTHPA.

Table 1: Key Parameters for Diels-Alder Synthesis of MTHPA

ParameterOptimal RangeImpact on Yield/Purity
Temperature40–65°CHigher temps accelerate reaction but risk side reactions
PressureAtmospheric–1.5 kg/cm²Elevated pressure improves diene solubility
Radical Inhibitor0.1–1.0 wt%Prevents gel formation
Oxygen Concentration1–5 vol% in inert gasEnhances inhibitor efficacy

High-Pressure Synthesis with Dicyclopentadiene

An alternative approach utilizes dicyclopentadiene (DCPD), a dimer of cyclopentadiene, as the diene component. This method is advantageous for producing cis-3,6-endomethylene-Δ⁴-tetrahydrophthalic anhydride, a structural analog of MTHPA.

Reaction Setup and Solvent Systems

DCPD and maleic anhydride are heated to 180–200°C in sealed autoclaves under autogenous pressure (5–10 kg/cm²). Common solvents include naphtha, glyceride oils, or fatty acids, which facilitate monomeric cyclopentadiene release from DCPD during the reaction. For example, soybean oil serves as both solvent and reactant in resin formulations, enabling direct conversion to alkyd resins post-synthesis.

Yield and Scalability

This method achieves >95% yield due to the quantitative dissociation of DCPD into cyclopentadiene at high temperatures. However, the requirement for specialized pressure equipment and energy-intensive conditions limits its cost-effectiveness compared to low-temperature Diels-Alder routes.

Table 2: Comparison of Diels-Alder vs. High-Pressure Methods

FeatureDiels-Alder MethodHigh-Pressure Method
Temperature40–65°C180–200°C
PressureAtmospheric–1.5 kg/cm²5–10 kg/cm²
Typical Yield98–100%95–98%
Byproduct Formation<1% gelsResinous byproducts
Industrial ScalabilityHighModerate

Isomerization Techniques for Product Optimization

Post-synthesis isomerization adjusts the 3-MeTHPA/4-MeTHPA ratio, which influences the thermal and mechanical properties of epoxy resins. Recent studies demonstrate the efficacy of acid- and base-modified γ-Al₂O₃ catalysts in facilitating isomer interconversion.

Catalytic Isomerization Mechanisms

Phosphorus-modified γ-Al₂O₃ (10%-P/Al₂O₃) and potassium-modified γ-Al₂O₃ (15%-K/Al₂O₃) exhibit optimal activity for acid- and base-catalyzed isomerization, respectively. At 150–165°C, these catalysts achieve equilibrium between 3-MeTHPA and 4-MeTHPA within 3 hours, with minimal decomposition.

Continuous Isomerization Reactors

A novel fixed-bed reactor design enables continuous isomerization, enhancing throughput for industrial applications. After 10 hours of operation, catalyst activity declines by only 4.6–6.6%, underscoring the robustness of γ-Al₂O₃-based systems.

Table 3: Performance of Isomerization Catalysts

CatalystTemperature (°C)Time (h)Isomer Equilibrium (3:4)Activity Loss (10 h)
10%-P/Al₂O₃165345:556.6%
15%-K/Al₂O₃150355:454.6%

Emerging Trends and Challenges

While current methods prioritize yield and purity, future research aims to decarbonize MTHPA production by exploring bio-based maleic anhydride and dienes. Additionally, advances in flow chemistry could bridge the gap between batch and continuous processes, further optimizing resource efficiency.

Chemical Reactions Analysis

Methy tetra-Hydro Phthalic Anhydride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into tetrahydrophthalic acid derivatives.

    Substitution: It can undergo substitution reactions where the anhydride group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Chemical Properties and Characteristics

MTHPA is an anhydride derived from tetrahydrophthalic acid, characterized by its ability to act as a hardener in epoxy systems. It exhibits favorable properties such as:

  • Low viscosity : Facilitates easy mixing with resins.
  • High reactivity : Enhances curing speed and strength.
  • Good thermal stability : Suitable for high-temperature applications.

Industrial Applications

1. Epoxy Resin Hardener

MTHPA is predominantly used as a hardener for epoxy resins. Its application in this area includes:

  • Curing Agent : MTHPA reacts with epoxy groups to form cross-linked networks, enhancing mechanical properties such as tensile strength and impact resistance.
  • Coatings : Utilized in protective coatings that require durability and chemical resistance.

2. Adhesives

MTHPA is also employed in formulating adhesives due to its excellent bonding capabilities. It provides:

  • Strong adhesion : Ideal for various substrates including metals, plastics, and composites.
  • Resistance to moisture and chemicals : Ensures longevity of adhesive bonds.

Health and Safety Considerations

MTHPA has been identified as a sensitizing agent, which raises concerns regarding occupational exposure. Research indicates:

  • Sensitization Rates : Studies show that even low levels of MTHPA can induce specific IgE antibodies leading to allergic reactions among workers .
  • Health Effects : Symptoms related to exposure include respiratory issues, skin irritation, and other allergic reactions .

Case Study 1: Occupational Exposure

A study involving workers exposed to MTHPA revealed a sensitization rate of 16% at exposure levels below 20 µg/m³. This highlights the importance of monitoring and controlling exposure levels in industrial settings .

Case Study 2: Crosslinking Reactions

Research on crosslinking reactions involving MTHPA demonstrated that its incorporation into epoxy formulations significantly improved the mechanical properties of composites. The study reported enhanced impact toughness and tensile strength when MTHPA was used as a curing agent .

Data Tables

Application AreaDescriptionBenefits
Epoxy ResinsHardener for epoxy formulationsHigh mechanical strength, thermal stability
CoatingsProtective coatingsChemical resistance, durability
AdhesivesBonding agents for various substratesStrong adhesion, moisture resistance
Health EffectDescriptionObserved Symptoms
SensitizationAllergic reactions from exposureRespiratory issues, skin irritation
ToxicityPotential health risks associated with high exposure levelsInflammation, allergic responses

Mechanism of Action

The mechanism by which Methy tetra-Hydro Phthalic Anhydride exerts its effects involves its ability to react with epoxy groups in resins, forming cross-linked networks that enhance the mechanical and thermal properties of the final product. The molecular targets include the epoxy groups in the resin, and the pathways involved are primarily those of polymerization and cross-linking reactions .

Comparison with Similar Compounds

Table 1: Thermomechanical Performance of Epoxy Systems Cured with MTHPA vs. Other Anhydrides

Property MTHPA Nadic Anhydride (NA) Tetrahydrophthalic Anhydride (THPA) Hexahydrophthalic Anhydride (HHPA)
Glass Transition (Tg) 70–90°C 90–110°C 60–75°C 70–85°C
Young’s Modulus 2.8–3.2 GPa 3.5–3.8 GPa 2.5–3.0 GPa 2.9–3.3 GPa
Curing Schedule 2h@90°C + 4h@150°C 3h@100°C + 6h@140°C 24h@120°C 3h@100°C + 6h@140°C

Key Findings :

  • The DGEBA/NA system exhibits higher Tg and modulus than DGEBA/MTHPA due to NA’s rigid bicyclic structure and lower free volume .
  • MTHPA-based systems outperform THPA in thermal stability but are less reactive than HHPA .

Curing Characteristics and Reactivity

  • Pot Life : MTHPA offers extended pot life compared to nadic methyl anhydride (NMA) but shorter than HHPA .
  • Reaction Byproducts : Unlike PA, MTHPA minimizes CO₂ formation during curing, reducing void formation in castings .
  • Catalyst Dependency : MTHPA requires accelerators (e.g., N,N-dimethylbenzylamine) for optimal curing, whereas HHPA can cure epoxy resins without additives .

Chemical Structure and Stability

  • Isomerism : Commercial MTHPA is a mixture of 3- and 4-methyl isomers, impacting crystallinity and viscosity. In contrast, THPA lacks methyl substituents, leading to higher melting points (~100°C) .

Table 2: Comparative Toxicity Profiles

Parameter MTHPA PA TCPA
Skin Irritation High Moderate High
Respiratory Sensitization (IgE) 54% prevalence at 0.39 µg/m³ 8–31% 54%
Environmental Toxicity Toxic to aquatic life Moderate High

Key Findings :

  • Its hydrolytic instability necessitates strict moisture control during storage .

Research and Industrial Insights

  • Catalytic Hydrogenation : Ni-Ru bimetallic catalysts improve MTHPA-to-MHHPA conversion efficiency (activation energy: 37.02 kJ/mol) but risk C=C bond migration, complicating hydrogenation .
  • Market Trends : MTHPA demand is driven by electronics and renewable energy sectors, with suppliers like PENPET and Dow offering tailored formulations .

Biological Activity

Methyltetrahydrophthalic anhydride (MTHPA) is an organic compound widely utilized in the production of epoxy resins and other polymer systems. Its biological activity has been the subject of various studies, particularly regarding its toxicity, sensitization potential, and effects on human health. This article synthesizes findings from diverse sources to provide a comprehensive overview of MTHPA's biological activity.

MTHPA is a cyclic compound characterized by its anhydride functionality, which contributes to its reactivity and utility as a hardener in epoxy formulations. It is soluble in various organic solvents and can hydrolyze in water, forming potentially hazardous byproducts. The compound is known for its stability under normal storage conditions but poses risks due to its irritant properties and potential to cause allergic reactions upon exposure .

Acute Toxicity

MTHPA exhibits low acute toxicity based on several studies:

  • Oral Toxicity : The oral median lethal dose (LD50) for MTHPA has been reported to be greater than 2000 mg/kg body weight in male and female Sprague-Dawley rats. In one study, an LD50 of 1900 mg/kg was noted, with treatment-related effects including inflammation of the forestomach .
  • Dermal Toxicity : Similarly, dermal LD50 values were found to be >2000 mg/kg, indicating low acute dermal toxicity as well. No significant treatment-related effects were observed in these studies .
  • Inhalation Toxicity : Limited data are available for inhalation exposure; however, MTHPA is considered an irritant to the respiratory tract, potentially leading to symptoms such as coughing and breathing difficulties .

Chronic Toxicity and Sensitization

Chronic exposure to MTHPA has raised concerns regarding sensitization:

  • A case study involving 43 workers exposed to MTHPA revealed that those sensitized exhibited significantly higher levels of tryptase in nasal lavage fluid compared to non-sensitized individuals. This suggests a mast-cell-mediated reaction indicative of allergic responses .
  • Additionally, nasal challenges with MTHPA led to increased symptom scores and decreased nasal inspiratory peak flow in sensitized workers, further supporting its role as a sensitizing agent .

Occupational Exposure

Research has documented adverse health effects among workers exposed to MTHPA:

  • In one study, symptoms such as rhinitis and urticaria were reported among workers with confirmed sensitization to MTHPA. The presence of specific IgE antibodies against MTHPA was linked to these symptoms, highlighting the compound's potential as an occupational allergen .
  • Another study indicated that exposure levels exceeding 15 µg/m³ should be avoided to prevent occupational allergic diseases .

Systemic Effects

A no observed adverse effect level (NOAEL) for systemic toxicity was identified at 100 mg/kg body weight per day based on altered clinical chemistry parameters and inflammation observed at higher doses . These findings underscore the need for careful monitoring of exposure levels in occupational settings.

Summary of Biological Activity

The biological activity of MTHPA can be summarized as follows:

Parameter Findings
Oral LD50 >2000 mg/kg (1900 mg/kg in some studies)
Dermal LD50 >2000 mg/kg
Inhalation Risks Respiratory irritant; potential for asthma
Sensitization Potential High; linked to allergic reactions
NOAEL for Systemic Toxicity 100 mg/kg/day

Q & A

Q. What are the standard laboratory synthesis protocols for MTHPA, and how do reaction conditions influence yield?

MTHPA is typically synthesized via the Diels-Alder reaction between maleic anhydride and isoprene or other dienes under controlled conditions. Key parameters include temperature (80–120°C), solvent selection (e.g., toluene), and catalyst use (e.g., Lewis acids). Post-reaction purification involves vacuum distillation to isolate isomers. Variations in diene stoichiometry or reaction time can alter isomer ratios (e.g., 3a-methyl vs. 4-methyl), impacting thermal stability and reactivity .

Q. How can researchers characterize MTHPA’s physical and chemical properties for experimental reproducibility?

Essential characterization methods include:

  • FTIR spectroscopy : To confirm anhydride functional groups (peaks at ~1850 cm⁻¹ and ~1770 cm⁻¹ for symmetric and asymmetric C=O stretching) .
  • DSC/TGA : To analyze thermal stability (decomposition onset ~200°C) and curing kinetics with epoxy resins .
  • NMR : To distinguish isomer ratios (e.g., ¹H NMR signals at δ 5.5–6.5 ppm for cyclohexene protons) . Discrepancies in reported properties (e.g., color: colorless vs. light yellow) may arise from impurities or isomer distributions, necessitating purity validation via HPLC .

Q. What are the primary applications of MTHPA in academic research?

MTHPA is widely used as:

  • Epoxy curing agent : Provides low viscosity, long pot life, and high glass transition temperatures (Tg) in composites .
  • Polymer intermediate : For synthesizing polyesters and alkyd resins with enhanced UV resistance .
  • Electronic encapsulant : Offers superior dielectric properties (e.g., dielectric constant ~3.2 at 1 MHz) for insulating coatings .

Advanced Research Questions

Q. How do structural variations in MTHPA isomers affect reactivity and material performance?

Isomeric composition (e.g., 3a-methyl vs. 4-methyl) influences:

  • Curing kinetics : 4-Methyl isomers exhibit faster epoxy crosslinking due to steric effects .
  • Thermal stability : Hydrogenated derivatives (e.g., methylhexahydrophthalic anhydride, MHHPA) show improved thermal resistance (Tg >150°C) . Advanced studies require isomer-specific synthesis (e.g., chiral catalysts) and computational modeling (DFT) to predict reactivity .

Q. What methodologies resolve contradictions in reported toxicity or environmental impact data for MTHPA?

Discrepancies in ecotoxicity data (e.g., LC50 values) may stem from:

  • Impurity profiles : Residual maleic anhydride or dienes in commercial batches .
  • Test protocols : Variability in OECD vs. EPA guidelines for aquatic toxicity assays. Researchers should employ high-purity samples (>99%) and standardized testing (e.g., OECD 201/202) to ensure reproducibility .

Q. How can MTHPA-based composites be optimized for high-temperature applications?

Optimization strategies include:

  • Co-curing agents : Blending MTHPA with nadic methyl anhydride (NMA) to enhance Tg (up to 180°C) .
  • Nanofillers : Incorporating silica nanoparticles (1–5 wt%) to improve mechanical strength (tensile modulus >3 GPa) .
  • Accelerators : Using tertiary amines (e.g., BDMA) to reduce curing time without compromising viscosity .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate data using multiple techniques (e.g., NMR + HPLC for isomer purity) .
  • Experimental Design : Use factorial DOE to optimize curing conditions (e.g., temperature, accelerator concentration) .
  • Data Management : Adopt FAIR principles for metadata (e.g., ISA-Tab format) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.